2,5-Dimethoxy-4-(2-propenyl)phenol
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Overview
Description
2,5-Dimethoxy-4-prop-2-enylphenol, also known as 5-methoxyeugenol, is a phenolic compound with the molecular formula C11H14O3. It is characterized by the presence of two methoxy groups and a prop-2-enyl group attached to a phenol ring. This compound is part of the methoxybenzenes and phenols classes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-prop-2-enylphenol typically involves the alkylation of 2,5-dimethoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar alkylation reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-prop-2-enylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enyl group can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-4-prop-2-enylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-prop-2-enylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its phenolic hydroxyl group.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
Eugenol: Similar structure but lacks the methoxy groups.
Vanillin: Contains a methoxy group and an aldehyde group instead of the prop-2-enyl group.
Isoeugenol: Similar structure but with a different position of the double bond in the side chain.
Uniqueness
2,5-Dimethoxy-4-prop-2-enylphenol is unique due to the presence of both methoxy groups and the prop-2-enyl group, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
CAS No. |
90377-06-3 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,5-dimethoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-6-11(14-3)9(12)7-10(8)13-2/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
WPWFNFQROATLTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CC=C)OC)O |
Origin of Product |
United States |
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